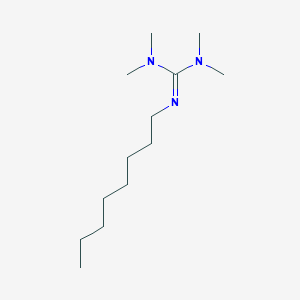
Guanidine, N,N,N',N'-tetramethyl-N''-octyl-
Description
Guanidine, N,N,N’,N’-tetramethyl-N’'-octyl- is an organic compound with the molecular formula C13H29N3. It is a derivative of guanidine, characterized by the presence of four methyl groups and an octyl group attached to the nitrogen atoms. This compound is known for its strong basicity and is used in various chemical and industrial applications.
Properties
CAS No. |
89610-36-6 |
|---|---|
Molecular Formula |
C13H29N3 |
Molecular Weight |
227.39 g/mol |
IUPAC Name |
1,1,3,3-tetramethyl-2-octylguanidine |
InChI |
InChI=1S/C13H29N3/c1-6-7-8-9-10-11-12-14-13(15(2)3)16(4)5/h6-12H2,1-5H3 |
InChI Key |
QLIPVEYTYVGMJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN=C(N(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, N,N,N’,N’-tetramethyl-N’'-octyl- typically involves the reaction of octylamine with tetramethylguanidine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process can be summarized as follows:
Reactants: Octylamine and tetramethylguanidine.
Conditions: Anhydrous environment, typically under nitrogen or argon atmosphere.
Procedure: The reactants are mixed and heated to a specific temperature to facilitate the reaction.
Industrial Production Methods
Industrial production of guanidine, N,N,N’,N’-tetramethyl-N’'-octyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


